Cas no 330793-73-2 (N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine)
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine
- AK-88140
- ANW-67515
- CTK8C1964
- FT-0689672
- KB-258176
- N-(1,3-benzoxazol-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine
- SureCN1333804
- BS-49667
- DTXSID70625082
- GUNKGHIRBGTYJC-UHFFFAOYSA-N
- 330793-73-2
- F75274
- benzooxazol-2-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
- AKOS016006801
- DB-096692
- N2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
- SCHEMBL1333804
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine
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- MDL: MFCD17392819
- Inchi: 1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)23-17/h5-12H,1-4H3,(H,21,22)
- InChI Key: GUNKGHIRBGTYJC-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)NC2=NC3C=CC=CC=3O2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 335.16823
- Monoisotopic Mass: 336.1645227g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 467.1±47.0 °C at 760 mmHg
- Flash Point: 108.3±23.6 °C
- PSA: 56.52
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N075445-50mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 50mg |
$ 445.00 | 2022-06-03 | ||
| TRC | N075445-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 100mg |
$ 740.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD237314-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95+% | 1g |
¥2381.0 | 2022-03-01 | |
| Chemenu | CM133884-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM133884-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Ambeed | A744610-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95+% | 100mg |
$101.0 | 2025-02-21 | |
| Ambeed | A744610-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95+% | 250mg |
$151.0 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD237314-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95+% | 100mg |
¥636.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD237314-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95+% | 250mg |
¥953.0 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1221695-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine |
330793-73-2 | 95% | 1g |
$450 | 2024-06-03 |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine Suppliers
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine: A Comprehensive Overview
The compound N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine, identified by the CAS number 330793-73-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel optoelectronic devices and as a precursor for functional materials.
The molecular structure of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine is characterized by a benzoxazole core linked to a boron-containing substituent. The benzoxazole moiety is known for its aromatic stability and electronic properties, making it a valuable component in various chemical systems. The presence of the dioxaborolane group introduces additional functionality, enabling this compound to participate in cross-coupling reactions—a key area of modern organic synthesis.
Recent research has focused on the application of this compound in the synthesis of advanced materials. For instance, studies have demonstrated its utility as a building block for constructing boron-containing polymers with unique electronic properties. These polymers have shown promise in applications such as light-emitting diodes (LEDs) and photovoltaic devices due to their ability to modulate electronic transitions effectively.
In the pharmaceutical industry, the compound's potential as a drug delivery agent has been explored. The boron-containing group has been shown to enhance the solubility and bioavailability of certain therapeutic agents. Additionally, its ability to undergo controlled transformations under mild conditions makes it an attractive candidate for drug design and development.
From an environmental perspective, the synthesis and application of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine have been optimized to minimize ecological impact. Researchers have developed green chemistry protocols for its production, reducing waste and energy consumption while maintaining high yields.
Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further unlock the potential of this compound. Advanced simulations are being employed to predict its reactivity under various conditions and to design novel derivatives with enhanced properties.
In conclusion, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzodoxazol-2-amine stands at the forefront of chemical innovation. Its versatile structure and compatibility with cutting-edge synthetic techniques position it as a key player in advancing materials science and pharmaceutical research. As ongoing investigations continue to uncover new applications and optimize its use across industries...
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